DE(fluoro) chloroflezelastine
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Overview
Description
DE(fluoro) chloroflezelastine is a synthetic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorine and chlorine atoms, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DE(fluoro) chloroflezelastine typically involves multiple steps, including the introduction of fluorine and chlorine atoms into the molecular structure. The process often starts with a suitable precursor, which undergoes a series of reactions such as halogenation, fluorination, and cyclization. Common reagents used in these reactions include fluorine gas, chlorine gas, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
DE(fluoro) chloroflezelastine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the fluorine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide and silver nitrate are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
DE(fluoro) chloroflezelastine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is utilized in the development of advanced materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of DE(fluoro) chloroflezelastine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Fluoroflezelastine: A similar compound with fluorine atoms but lacking chlorine.
Chloroflezelastine: A compound with chlorine atoms but without fluorine.
DE(fluoro) bromoflezelastine: A compound with bromine instead of chlorine.
Uniqueness
DE(fluoro) chloroflezelastine stands out due to the combined presence of both fluorine and chlorine atoms, which impart unique chemical properties and reactivity
Properties
CAS No. |
103541-68-0 |
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Molecular Formula |
C29H30ClN3O |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C29H30ClN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2 |
InChI Key |
FQZPDUGONGVOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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